1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)-

Übersicht

Beschreibung

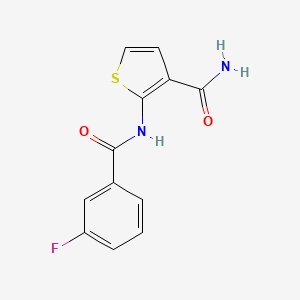

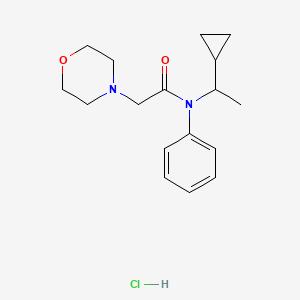

“1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)-” is a chemical compound . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound that is an important pharmacophore, and is a part of many pharmaceutical drugs .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The synthetic procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source .

Molecular Structure Analysis

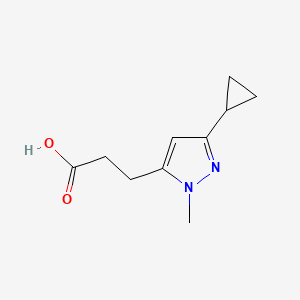

The molecular structure of “1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)-” is C10H12N2 . The molecular weight is 160.2157 .

Chemical Reactions Analysis

Benzimidazole derivatives have been found to have diverse biological and clinical applications . They have been tested for in vitro antibacterial activity against Gram-positive bacteria and Gram-negative bacteria, as well as antifungal activity .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Pharmacology The benzimidazole scaffold is a crucial pharmacophore in medicinal chemistry, displaying a wide range of pharmacological functions. Vasuki et al. (2021) discuss the significance of benzimidazole derivatives, highlighting their antimicrobial, antiviral, antidiabetic, anticancer, and anti-inflammatory properties among others. The versatility of these compounds is attributed to their ability to undergo various chemical reactions, including the Mannich reaction, to produce pharmacologically active molecules (Vasuki et al., 2021).

Therapeutic Potential and Drug Development The therapeutic potential of benzimidazole compounds extends to a broad spectrum of diseases. Babbar, Swikriti, and Arora (2020) review the diverse biological activities of benzimidazole derivatives, emphasizing their role in antimicrobial, antiparasitic, anticancer, and central nervous system treatments. The presence of the benzimidazole core in various biologically active agents underscores its importance in the development of new therapeutic compounds (Babbar, Swikriti, & Arora, 2020).

Synthetic Applications and Biological Activities Benzimidazole derivatives are synthesized through various methods, including the condensation of o-phenylenediamines with electrophilic reagents. Ibrahim (2011) reviews the synthetic utilities of these compounds, highlighting their applications in creating molecules with significant biological activities. The versatility of benzimidazoles in synthesis allows for the development of compounds with potential anticancer, antimicrobial, and antiviral properties (Ibrahim, 2011).

Zukünftige Richtungen

Benzimidazole and its derivatives play an extraordinarily significant role as therapeutic agents . They have diverse pharmacological activities, and their development has emerged over recent years . Therefore, the future directions of “1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)-” could involve further exploration of its potential pharmacological activities.

Wirkmechanismus

Target of Action

Benzimidazole derivatives are known to interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

For instance, they can act as inhibitors, blocking the active sites of enzymes or preventing the binding of substrates .

Biochemical Pathways

Benzimidazole derivatives are known to influence various biochemical pathways due to their diverse biological activities .

Result of Action

The biological activities of benzimidazole derivatives can lead to various cellular responses, depending on their specific targets and mode of action .

Eigenschaften

IUPAC Name |

2-propan-2-yl-1H-benzimidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-6(2)10-12-8-5-3-4-7(11(14)15)9(8)13-10/h3-6H,1-2H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFFMBLKMOKZJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(C=CC=C2N1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)- | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2575319.png)

![5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-propan-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2575323.png)

![2-{[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B2575326.png)

![5-[4-Bromo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid](/img/structure/B2575327.png)

![tert-butyl [6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetate](/img/structure/B2575328.png)

![4-bromo-2-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B2575330.png)